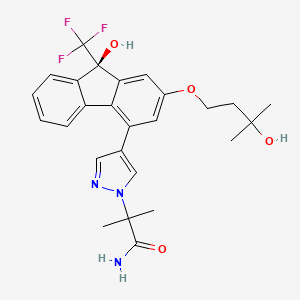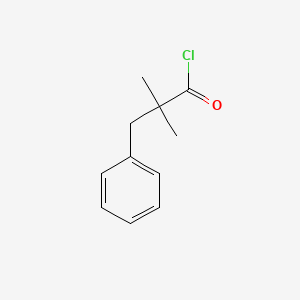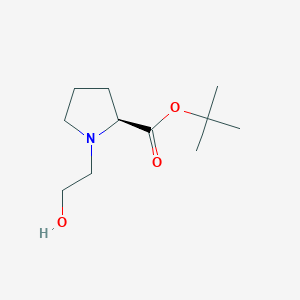![molecular formula C16H14N2O2 B8272705 methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)
methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by esterification. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl 4-(1-methyl-1H-benzimidazol-2-yl)benzoate: A similar compound with a methyl group on the benzimidazole ring.
4-(1-methyl-1H-benzimidazol-2-yl)benzaldehyde: Another related compound with an aldehyde group instead of an ester.
Uniqueness: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is unique due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 4-(1H-benzimidazol-2-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
UPYQKOGKSRWWTF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-7-methoxyfuro[2,3-c]pyridine](/img/structure/B8272657.png)

![2-[(4-Amino-2-bromophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone](/img/structure/B8272679.png)



![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)

